Superior AKT1 Potency Over Leading Allosteric Comparator MK-2206
BAY1125976 demonstrates higher potency against AKT1 compared to MK-2206, a well-characterized allosteric AKT inhibitor . In a time-resolved FRET assay using full-length human AKT1 and a biotinylated peptide substrate, BAY1125976 inhibited AKT1 with an IC50 of 5.2 nM, while MK-2206 exhibited an IC50 of 8 nM for the same target under comparable conditions [1].
| Evidence Dimension | In vitro AKT1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.2 nM at 10 μM ATP |
| Comparator Or Baseline | MK-2206: IC50 = 8 nM |
| Quantified Difference | BAY1125976 is 1.54-fold more potent than MK-2206 |
| Conditions | TR-FRET assay, full-length human AKT1, biotinylated peptide substrate, 10 μM ATP |
Why This Matters
Higher potency at the primary target may translate to a lower effective dose requirement in cellular and in vivo models, potentially reducing off-target effects and improving the experimental window.
- [1] IUPHAR/BPS Guide to Pharmacology. BAY1125976 Ligand Page. TR-FRET assay data for AKT1 and AKT2. View Source
